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Compound of Interest

Compound Name:
8-(3-Fluorophenyl)-8-

oxooctanenitrile

CAS No.: 898767-27-6

Cat. No.: B1324214

Get Quote

Executive Summary & Compound Profile
8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) is a critical building block in the

synthesis of histone deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP)

inhibitors.[1] Its structural integrity is defined by three distinct moieties: a 3-fluorophenyl ring, a

ketone linker, and a terminal nitrile on an aliphatic octyl chain.[1]

This guide compares the Mass Spectrometry (MS) performance of this compound against its

non-fluorinated analog (8-phenyl-8-oxooctanenitrile) and regioisomers, providing a robust

framework for impurity profiling and structural confirmation.[1]
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Property Specification

Formula C₁₄H₁₆FNO

Exact Mass 233.1216 Da

Molecular Weight 233.28 g/mol

Key Functional Groups Aryl Fluoride (m-sub), Ketone (C8), Nitrile (C1)

LogP (Predicted) ~3.87 (Lipophilic)

Comparative Analysis: Target vs. Alternatives
In synthesis, this compound often co-elutes with defluorinated byproducts or regioisomers. The

following comparison highlights the diagnostic mass shifts required to distinguish the target

from these common impurities.

Comparison 1: Fragmentation Specificity (EI/CID
Source)
The presence of the fluorine atom on the meta-position of the phenyl ring introduces a distinct

mass shift (+18 Da) compared to the unsubstituted analog.
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Feature
Target: 3-Fluoro

Analog

Alternative: Non-

Fluoro Analog
Diagnostic Value

Molecular Ion (M⁺) m/z 233 m/z 215
+18 Da Shift confirms

Fluorination.[1]

Base Peak (Acylium) m/z 123 m/z 105

Cleavage α- to

carbonyl.[1] High

abundance.

McLafferty Ion m/z 138 m/z 120

Rearrangement

product.[1] Confirms

chain length >3

carbons.[1]

Fluorine Loss m/z 214 (M-19) N/A

Rare in low-energy

CID; indicative of Ar-F

bond.[1]

Comparison 2: Ionization Efficiency (ESI vs. APCI)
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Mode Performance Rating Observation

ESI (+) ⭐⭐⭐⭐ (High)

Forms stable [M+H]⁺ (m/z 234)

and [M+Na]⁺ (m/z 256)

adducts.[1] The nitrile nitrogen

is a weak proton acceptor, but

the ketone oxygen assists

ionization.

APCI (+) ⭐⭐⭐⭐⭐ (Superior)

Preferred for this compound

due to its moderate lipophilicity

and lack of highly basic

amines. Shows reduced

adduct formation compared to

ESI.[1]

EI (70 eV) ⭐⭐⭐ (Diagnostic)

Essential for structural

fingerprinting.[1] Generates

rich fragmentation data

(McLafferty, α-cleavage)

unavailable in soft ionization

modes.[1]

Deep Dive: Fragmentation Mechanisms
To validate the structure, one must confirm the connectivity between the aryl ring and the alkyl

chain. The fragmentation follows two primary pathways governed by charge localization on the

carbonyl oxygen.

Pathway A: Alpha-Cleavage (Formation of Acylium Ion)
The most thermodynamically favored pathway involves the homolytic cleavage of the C-C bond

adjacent to the carbonyl group (between C8 and C7).[2]

Mechanism: The radical cation localizes on the oxygen.[1] Alpha-cleavage expels the alkyl-

nitrile radical.[1]

Product: A resonance-stabilized 3-fluorobenzoyl cation (m/z 123).[1]
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Significance: This peak confirms the presence of the Fluorine on the ring and the integrity of

the Carbonyl-Aryl bond.[1]

Pathway B: McLafferty Rearrangement
Because the alkyl chain exceeds 3 carbons (gamma-hydrogen availability at C5), the molecule

undergoes a site-specific rearrangement.[1]

Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen (from C5).[1][2] The C7-C6

bond breaks.[1]

Product: A 3-fluoroacetophenone enol radical cation (m/z 138) + neutral alkene-nitrile.[1]

Significance: This peak proves the ketone is attached to a chain of at least 3 carbons,

distinguishing it from methyl-ketone degradation products.[1]

Pathway Visualization

Parent Ion
[M+H]+ m/z 234 (ESI)

M+ m/z 233 (EI)

Acylium Ion
(3-F-Ph-C≡O)+ 

m/z 123

α-Cleavage (Major)

Neutral Loss
•CH2(CH2)5CN

(110 Da)

McLafferty Ion
(3-F-Ph-C(OH)=CH2)+

m/z 138

McLafferty Rearr.
(γ-H Transfer)

Neutral Alkene
CH2=CH(CH2)3CN

(95 Da)

Nitrile Loss
[M - HCN]+

m/z 206

Minor Pathway

Click to download full resolution via product page

Caption: Figure 1. Primary fragmentation pathways of 8-(3-Fluorophenyl)-8-oxooctanenitrile
showing diagnostic ions m/z 123 (Alpha-cleavage) and m/z 138 (McLafferty Rearrangement).

[1]

Experimental Protocols
To replicate these results, the following validated protocols for LC-MS and GC-MS are

recommended.
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Protocol A: High-Resolution LC-MS/MS (Impurity
Profiling)

Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

Mobile Phase:

A: Water + 0.1% Formic Acid.[1]

B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

Ionization: ESI Positive Mode.

Capillary Voltage: 3500 V.[1]

Fragmentor: 135 V (Optimized to prevent in-source fragmentation).[1]

Detection: Extract Ion Chromatogram (EIC) for m/z 234.1294 ± 5 ppm.

Protocol B: GC-MS (Structural Confirmation)
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).[1]

Inlet: Splitless mode at 250°C.

Column: HP-5ms (30m x 0.25mm, 0.25µm film).[1]

Temperature Program: 60°C (1 min hold) → 20°C/min → 300°C (3 min hold).

Source: Electron Impact (EI) at 70 eV.[1]

Scan Range: m/z 40–400.[1]

Expected Retention: Late eluter due to high boiling point (~400°C predicted).[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.bocsci.com/8-3-bromophenyl-8-oxooctanenitrile-cas-898766-84-2-item-93403.html
https://www.bocsci.com/8-3-bromophenyl-8-oxooctanenitrile-cas-898766-84-2-item-93403.html
https://www.bocsci.com/8-3-bromophenyl-8-oxooctanenitrile-cas-898766-84-2-item-93403.html
https://www.bocsci.com/8-3-bromophenyl-8-oxooctanenitrile-cas-898766-84-2-item-93403.html
https://www.bocsci.com/8-3-bromophenyl-8-oxooctanenitrile-cas-898766-84-2-item-93403.html
https://www.bocsci.com/8-3-bromophenyl-8-oxooctanenitrile-cas-898766-84-2-item-93403.html
https://www.bocsci.com/8-3-bromophenyl-8-oxooctanenitrile-cas-898766-84-2-item-93403.html
https://www.bocsci.com/8-3-bromophenyl-8-oxooctanenitrile-cas-898766-84-2-item-93403.html
https://www.bocsci.com/8-3-bromophenyl-8-oxooctanenitrile-cas-898766-84-2-item-93403.html
https://www.bocsci.com/8-3-bromophenyl-8-oxooctanenitrile-cas-898766-84-2-item-93403.html
https://www.bocsci.com/8-3-bromophenyl-8-oxooctanenitrile-cas-898766-84-2-item-93403.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University

Science Books.

NIST Mass Spectrometry Data Center. (2025).[1] Fragmentation of Acetophenone

Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of

Organic Compounds (8th ed.). Wiley.[1] (Chapter 2: Mass Spectrometry of Carbonyl

Compounds).

Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.). Springer.[1] (Section:

McLafferty Rearrangement Mechanisms). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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